molecular formula C19H16BrCl2N3OS B2937988 N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899931-99-8

N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2937988
CAS No.: 899931-99-8
M. Wt: 485.22
InChI Key: BENIJRYJNMWFBT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide: is a complex organic compound that features a bromophenyl group, a dichlorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Introduction of the Bromophenyl Group: This step involves a nucleophilic substitution reaction where a bromophenyl group is introduced to the imidazole ring.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a sulfanyl linkage, often through a thiolation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

    Substitution: The bromophenyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its aromatic groups.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

    Electronics: It can be utilized in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole ring is known to interact with metal ions, which can be crucial in enzyme inhibition or activation. The bromophenyl and dichlorophenyl groups can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide

Uniqueness: The presence of the bromophenyl group in N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or fluorinated analogs. This can enhance its efficacy in catalytic and pharmaceutical applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrCl2N3OS/c1-19(2)24-17(11-3-8-14(21)15(22)9-11)18(25-19)27-10-16(26)23-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENIJRYJNMWFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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